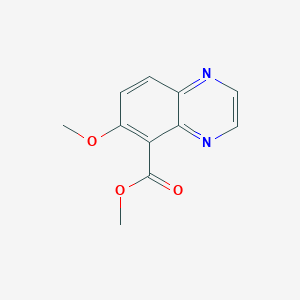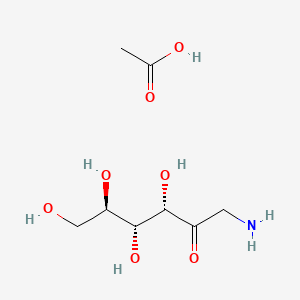
D-Fructose, 1-amino-1-deoxy-, acetate (ester)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-1-deoxy-D-fructose Acetate can be synthesized through the reaction of D-glucose with ammonia, followed by acetylation. The process involves the formation of a Schiff base intermediate, which undergoes an Amadori rearrangement to yield the desired product . The reaction conditions typically include:
Temperature: Moderate heating (around 60-80°C)
Catalysts: Acidic or basic catalysts to facilitate the rearrangement
Solvents: Aqueous or organic solvents depending on the specific reaction setup
Industrial Production Methods: Industrial production of 1-Amino-1-deoxy-D-fructose Acetate often involves large-scale fermentation processes where microorganisms are used to convert glucose into the desired compound. This method is preferred for its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-1-deoxy-D-fructose Acetate undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form various derivatives, such as keto acids.
Reduction: Reduction reactions can yield amino alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Water, ethanol, and other polar solvents
Major Products:
Oxidation Products: Keto acids, aldehydes
Reduction Products: Amino alcohols
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Amino-1-deoxy-D-fructose Acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Plays a role in studying glycation processes and their effects on proteins.
Medicine: Investigated for its potential in developing therapeutic agents for diabetes and other metabolic disorders.
Industry: Utilized in the production of food additives and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Amino-1-deoxy-D-fructose Acetate involves its participation in glycation reactions. It reacts with proteins to form fructosamines, which can further undergo oxidation to produce advanced glycation end products (AGEs). These AGEs are implicated in various pathological conditions, including diabetes and aging . The molecular targets include amino groups on proteins, and the pathways involve the Maillard reaction and subsequent oxidative processes .
Comparison with Similar Compounds
1-Amino-1-deoxy-D-glucose (Isoglucosamine): Similar structure but derived from glucose instead of fructose.
Fructosamine: A general term for compounds formed by the reaction of fructose with amino acids.
Glucosamine: An amino sugar derived from glucose, commonly used in dietary supplements.
Uniqueness: 1-Amino-1-deoxy-D-fructose Acetate is unique due to its specific formation through the Maillard reaction and its distinct role in glycation processes. Its ability to form stable Schiff bases and undergo Amadori rearrangement sets it apart from other similar compounds .
Properties
CAS No. |
54990-71-5 |
|---|---|
Molecular Formula |
C8H17NO7 |
Molecular Weight |
239.22 g/mol |
IUPAC Name |
acetic acid;(3S,4R,5R)-1-amino-3,4,5,6-tetrahydroxyhexan-2-one |
InChI |
InChI=1S/C6H13NO5.C2H4O2/c7-1-3(9)5(11)6(12)4(10)2-8;1-2(3)4/h4-6,8,10-12H,1-2,7H2;1H3,(H,3,4)/t4-,5-,6-;/m1./s1 |
InChI Key |
MJTNICQSTIRWQM-RWOHWRPJSA-N |
Isomeric SMILES |
CC(=O)O.C([C@H]([C@H]([C@@H](C(=O)CN)O)O)O)O |
Canonical SMILES |
CC(=O)O.C(C(C(C(C(=O)CN)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


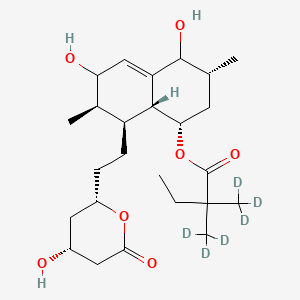
![tetrasodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R)-3-(4-carboxy-3-methylbutanoyl)oxy-4,5-dihydroxyoxolan-2-yl]methyl phosphate;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R)-4-(4-carboxy-3-methylbutanoyl)oxy-3,5-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13842428.png)
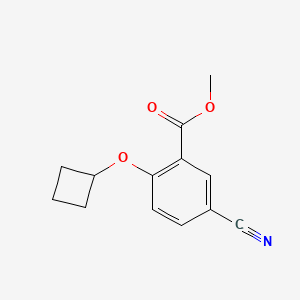


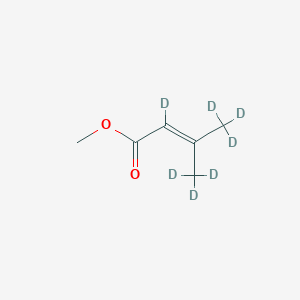
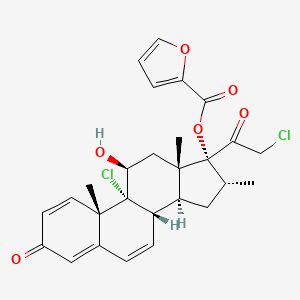

![1,4-Bis(benzyloxy)cyclohexane; 1,1'-[1,4-Cyclohexanediylbis(oxymethylene)]bisbenzene](/img/structure/B13842455.png)

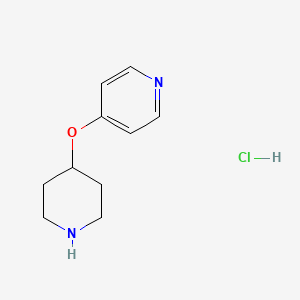
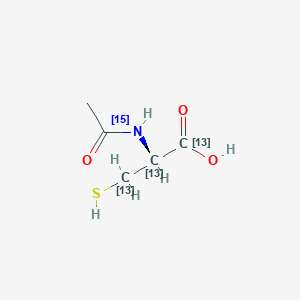
![acetic acid;2-[(Z)-[4-(diethylamino)phenyl]methylideneamino]guanidine](/img/structure/B13842478.png)
